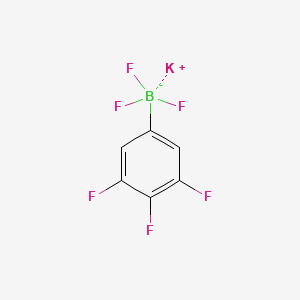

Potassium (3,4,5-trifluorophenyl)trifluoroborate

Vue d'ensemble

Description

Potassium (3,4,5-trifluorophenyl)trifluoroborate, also known as KTFPB, is a boronic acid derivative. It has a molecular weight of 237.98 g/mol . It is soluble in many organic solvents and has a high melting point.

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are used as the primary boron source in Suzuki–Miyaura-type reactions .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 237.98 g/mol . It is soluble in many organic solvents.Applications De Recherche Scientifique

Chemical Synthesis

Potassium (3,4,5-trifluorophenyl)trifluoroborate is involved in various chemical synthesis processes. For instance, it's used in the palladium-catalyzed hydrogenation of certain alkynes, providing either the (Z)- or (E)-isomer of vinylborate with high purity. This process also includes the synthesis of the alkynyltrifluoroborate from specific fluorocarbons and boron trifluoride derivatives (Ramachandran & Mitsuhashi, 2015). Additionally, it serves as a reagent in Suzuki cross-coupling reactions, which is significant in creating various functionalized organic compounds (Molander & Rivero, 2002).

Catalysis

This compound has a role in catalytic processes, such as in the 1,2-hydroboration reactions of unsaturated substrates. Utilizing microwave irradiation enhances its catalytic activity, allowing effective hydroboration of alkenes and alkynes (Carden et al., 2019).

Organic Chemistry Applications

This compound is employed in the preparation of stable trifluoroborate salts, which are crucial in synthesizing various organic compounds, including 1-aryl-2,2-difluoro-enolethers and 2,2-difluoro-1-aryl-ketones via palladium-mediated cross-coupling (Katz et al., 2009).

Advancements in Chemical Reactions

Innovations in chemical reactions also leverage this compound. For example, it's used in the copper-catalyzed trifluoromethylation of aryl iodides, introducing a new methodology for converting various aryl iodides into benzotrifluorides under mild conditions (Knauber et al., 2011).

Miscellaneous Applications

The compound finds utility in other areas of research, such as in the copper-catalyzed amination of potassium aryl trifluoroborates, facilitating the transformation of these compounds into aryl amines (Liesen et al., 2012). It's also significant in the preparation of various organotrifluoroborates through 1,3-dipolar cycloaddition of azides, contributing to the development of novel organic compounds (Molander & Ham, 2006).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Orientations Futures

Mécanisme D'action

Target of Action

Potassium (3,4,5-trifluorophenyl)trifluoroborate, also known as potassium trifluoro(3,4,5-trifluorophenyl)boranuide, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the aryl halides with which it reacts .

Mode of Action

The compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, to construct a carbon-carbon (C-C) bond . This interaction occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups (like our compound) are transferred from boron to palladium .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds through the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. These include the presence of a suitable catalyst, the temperature of the reaction, and the nature of the aryl halide it is reacting with . The compound is generally stable and can be used under relatively mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

Potassium (3,4,5-trifluorophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with various enzymes and proteins that facilitate the coupling process. For instance, it interacts with palladium catalysts, which are essential for the transmetalation step in the Suzuki–Miyaura reaction . The nature of these interactions involves the transfer of the trifluorophenyl group from the boron atom to the palladium atom, enabling the formation of new carbon-carbon bonds.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts during the Suzuki–Miyaura coupling reaction. This interaction leads to the formation of a palladium-trifluorophenyl complex, which undergoes transmetalation to transfer the trifluorophenyl group to the target molecule . This process is crucial for the formation of new carbon-carbon bonds, which are essential for the synthesis of various biochemical compounds. Additionally, this compound can inhibit or activate enzymes involved in these reactions, further influencing the outcome of the biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions, but its reactivity can decrease over time if exposed to moisture or other reactive substances . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with enzymes such as palladium catalysts and cofactors that facilitate the transmetalation process . The effects on metabolic flux and metabolite levels depend on the efficiency of the coupling reaction and the availability of the necessary enzymes and cofactors.

Propriétés

IUPAC Name |

potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BF6.K/c8-4-1-3(7(11,12)13)2-5(9)6(4)10;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQSKEVEHWBUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C(=C1)F)F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.